molecular formula C18H15ClN2O6S B14940937 2-hydroxy-4-oxo-4-(4-chlorophenyl)-2-butenoic acid N-(4-acetylaminosulfonylphenyl)amide

2-hydroxy-4-oxo-4-(4-chlorophenyl)-2-butenoic acid N-(4-acetylaminosulfonylphenyl)amide

Cat. No.: B14940937
M. Wt: 422.8 g/mol
InChI Key: GNUIYFRUXCYCKQ-YBEGLDIGSA-N
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Description

(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of acetylamino, sulfonyl, chlorophenyl, and hydroxy-oxo-butenamide groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.

    Acetylation: Acetylation of the amino group to form the acetylamino moiety.

    Sulfonylation: Introduction of the sulfonyl group through sulfonylation reactions.

    Coupling Reactions: Formation of the butenamide structure through coupling reactions involving chlorophenyl and hydroxy-oxo intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular pathways.

Medicine

In medicine, (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is explored for its potential therapeutic properties. Its structural features suggest possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structural features allow for unique interactions with biological targets and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H15ClN2O6S

Molecular Weight

422.8 g/mol

IUPAC Name

(Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enamide

InChI

InChI=1S/C18H15ClN2O6S/c1-11(22)21-28(26,27)15-8-6-14(7-9-15)20-18(25)17(24)10-16(23)12-2-4-13(19)5-3-12/h2-10,23H,1H3,(H,20,25)(H,21,22)/b16-10-

InChI Key

GNUIYFRUXCYCKQ-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Cl)\O

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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